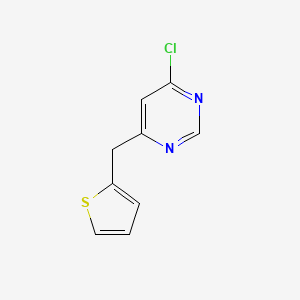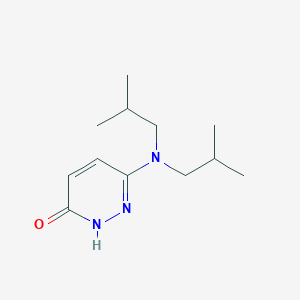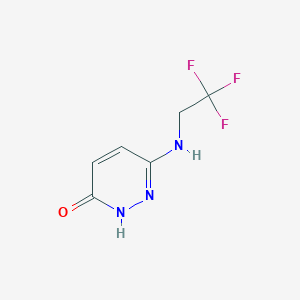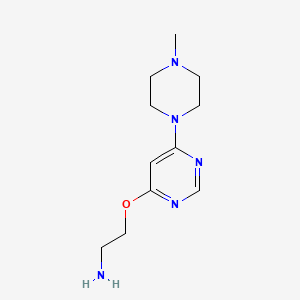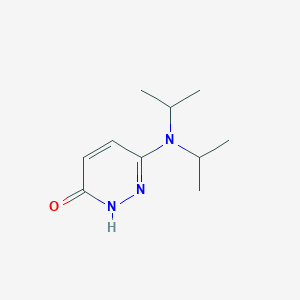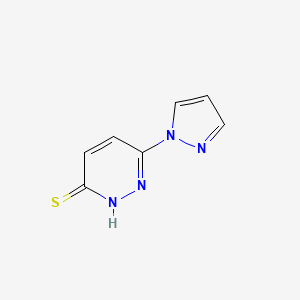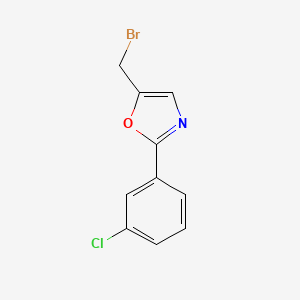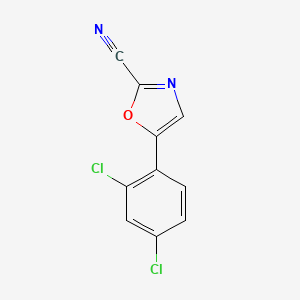
4-苄基-6-溴嘧啶
描述
4-Benzyl-6-bromopyrimidine is a useful research compound. Its molecular formula is C11H9BrN2 and its molecular weight is 249.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyl-6-bromopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyl-6-bromopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
嘧啶合成
嘧啶是许多生物分子(包括 DNA、RNA 和 ATP)的关键组成部分 . 化合物“4-苄基-6-溴嘧啶”可用于合成各种嘧啶衍生物 . 例如,它可以参与涉及苯胺、芳基酮和 DMSO 的氧化环化反应 . 它还可以参与 ZnCl2 催化的三组分偶联反应 .
抗结核药物的开发
嘧啶衍生物,包括“4-苄基-6-溴嘧啶”,已被认为是潜在的抗结核药物 . 这些化合物中的一些例子对多药耐药结核病 (MDR-TB) 和广泛耐药结核病 (XDR-TB) 表现出显着的活性 .
新型嘧啶衍生物的区域选择性合成
“4-苄基-6-溴嘧啶”可用于新型嘧啶衍生物的区域选择性合成 . 该过程涉及使用 N-甲基哌嗪对嘧啶进行亲核攻击 .
4-芳基喹啉和 4-芳基嘧啶的合成
该化合物可用于涉及苯胺、芳基酮和 DMSO 的氧化环化反应,以提供 4-芳基喹啉 . 苯乙酮-甲酰胺缀合物的活化使 4-芳基嘧啶的合成成为可能 .
4,5-二取代嘧啶衍生物的合成
“4-苄基-6-溴嘧啶”可用于 ZnCl2 催化的三组分偶联反应,合成各种 4,5-二取代嘧啶衍生物 .
功能多样化的嘧啶合成
作用机制
Target of Action
The primary target of 4-Benzyl-6-bromopyrimidine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The SM coupling reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 4-Benzyl-6-bromopyrimidine . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the sm coupling reaction suggests that its adme (absorption, distribution, metabolism, and excretion) properties may be influenced by the reaction conditions and the nature of the organoboron reagent used .
Result of Action
The molecular and cellular effects of 4-Benzyl-6-bromopyrimidine’s action are primarily related to its role in the SM coupling reaction . By facilitating the formation of new carbon–carbon bonds, it contributes to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Benzyl-6-bromopyrimidine are influenced by various environmental factors. These include the reaction conditions of the SM coupling process, such as temperature and the presence of other reactants . The compound’s action can also be affected by the specific properties of the organoboron reagent used .
生化分析
Biochemical Properties
4-Benzyl-6-bromopyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme cyclooxygenase-2 (COX-2), where 4-Benzyl-6-bromopyrimidine acts as an inhibitor. This interaction is crucial as COX-2 is involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects . Additionally, 4-Benzyl-6-bromopyrimidine has been shown to interact with certain proteins involved in cell signaling pathways, affecting their activity and function.
Cellular Effects
4-Benzyl-6-bromopyrimidine influences various types of cells and cellular processes. In particular, it has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in inflammatory cells, 4-Benzyl-6-bromopyrimidine inhibits the production of prostaglandin E2 (PGE2), a key mediator of inflammation . This inhibition results in reduced inflammation and pain. Furthermore, 4-Benzyl-6-bromopyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 4-Benzyl-6-bromopyrimidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As mentioned earlier, 4-Benzyl-6-bromopyrimidine inhibits the enzyme cyclooxygenase-2 (COX-2) by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of inflammatory mediators. Additionally, 4-Benzyl-6-bromopyrimidine can bind to transcription factors, altering their activity and leading to changes in gene expression. These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzyl-6-bromopyrimidine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Benzyl-6-bromopyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 4-Benzyl-6-bromopyrimidine has been observed to result in sustained inhibition of inflammatory responses in in vitro and in vivo studies, indicating its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of 4-Benzyl-6-bromopyrimidine vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory effects without significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects have also been noted, where a minimum concentration of 4-Benzyl-6-bromopyrimidine is required to achieve significant inhibition of COX-2 activity.
Metabolic Pathways
4-Benzyl-6-bromopyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of certain metabolites. For example, inhibition of COX-2 by 4-Benzyl-6-bromopyrimidine leads to decreased production of prostaglandins, which are important mediators of inflammation and pain.
Transport and Distribution
Within cells and tissues, 4-Benzyl-6-bromopyrimidine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 4-Benzyl-6-bromopyrimidine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Benzyl-6-bromopyrimidine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 4-Benzyl-6-bromopyrimidine may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Its localization within the cell can also affect its stability and degradation, influencing its overall efficacy.
属性
IUPAC Name |
4-benzyl-6-bromopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTXUFOGIDHGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


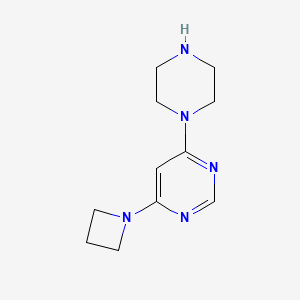
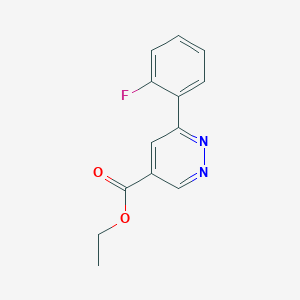
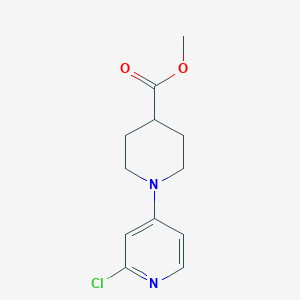
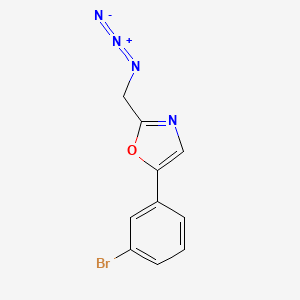

![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479236.png)
